

An In-depth Technical Guide to the Chemical Structure and Properties of Vidarabine

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This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **vidarabine** (also known as ara-A), an antiviral nucleoside analog. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

Vidarabine, or 9- β -D-arabinofuranosyladenine, is a purine nucleoside analog.[1][2] Its structure is characterized by an adenine base linked to an arabinofuranose sugar via a β -N9-glycosidic bond.[3] Unlike the naturally occurring nucleoside adenosine, which contains a ribose sugar, **vidarabine** possesses an arabinose sugar moiety, a key feature for its antiviral activity.[4]

Table 1: Chemical Identifiers of Vidarabine



Identifier	Value	Citation
IUPAC Name	(2R,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5- (hydroxymethyl)oxolane-3,4- diol	[1]
CAS Number	5536-17-4 (anhydrous)	[1]
Molecular Formula	C10H13N5O4	[1]
SMILES	C1=NC(=C2C(=N1)N(C=N2) [C@H]3INVALID-LINK CO)O">C@HO)N	[1]
InChI Key	OIRDTQYFTABQOQ- UHTZMRCNSA-N	[3]

Physicochemical Properties

Vidarabine is a white to off-white crystalline powder.[3] Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of Vidarabine



Property	Value	Citation
Molar Mass	267.245 g·mol−1	[1]
Melting Point	260-270 °C (500-518 °F)	[3]
Solubility	Water: ~0.47 mg/mL (increases at lower pH); Insoluble in Ethanol; Soluble in DMF (10 mg/ml) and DMSO (53 mg/ml at 25°C)	[5][6]
LogP	-2.115	[3]
Protein Binding	24-38%	[1]
Half-life	60 minutes	[1]

Pharmacological Properties and Mechanism of Action

Vidarabine is a broad-spectrum antiviral agent active against a range of DNA viruses.[7][8] Its clinical utility is primarily in the treatment of infections caused by herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV).[8]

Vidarabine's antiviral activity is contingent upon its intracellular phosphorylation to its active triphosphate form, ara-ATP.[4] This process is carried out by cellular kinases.[9] The mechanism is multifaceted:

- Inhibition of Viral DNA Polymerase: Ara-ATP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyadenosine triphosphate (dATP).[4]
 This inhibition is more selective for viral DNA polymerase than for host cell polymerases.[4]
- DNA Chain Termination: When ara-ATP is incorporated into the growing viral DNA strand, the arabinose sugar's stereochemistry causes steric hindrance, preventing the formation of a phosphodiester bond with the next nucleotide.[4] This results in the termination of DNA chain elongation, thereby halting viral replication.[4][8]

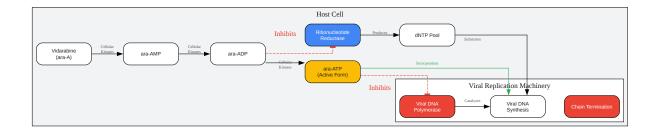


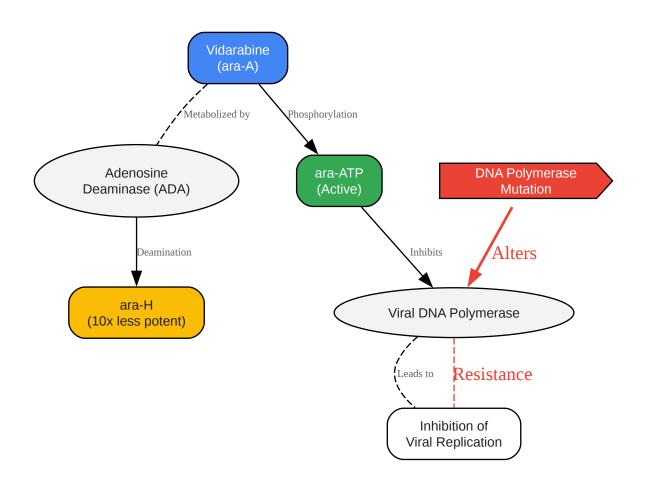




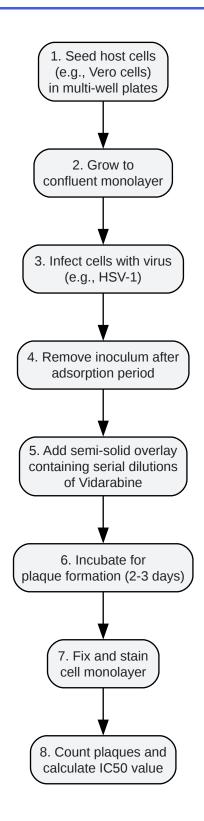
 Inhibition of Other Enzymes: The diphosphate form, ara-ADP, inhibits ribonucleotide reductase, an enzyme crucial for producing deoxynucleotides for DNA synthesis.[1] Additionally, ara-ATP can inhibit RNA polyadenylation and S-adenosylhomocysteine hydrolase.[1][3]











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